molecular formula C12H19NS B8001350 4-[(N-n-Butylmethylamino)methyl]thiophenol

4-[(N-n-Butylmethylamino)methyl]thiophenol

Cat. No.: B8001350
M. Wt: 209.35 g/mol
InChI Key: OBTDSBLASMPIRD-UHFFFAOYSA-N
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Description

4-[(N-n-Butylmethylamino)methyl]thiophenol: is a chemical compound with a molecular structure that includes a thiophenol group attached to a butylmethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-n-Butylmethylamino)methyl]thiophenol typically involves the following steps:

  • Starting Materials: : The synthesis begins with thiophenol and n-butylmethylamine as the primary starting materials.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.

  • Purification: : After the reaction, the product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(N-n-Butylmethylamino)methyl]thiophenol: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of thiol derivatives.

  • Substitution: : Substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common products of oxidation reactions.

  • Reduction: : Thiol derivatives are typically formed during reduction reactions.

  • Substitution: : Different sulfur-containing derivatives can be obtained through substitution reactions.

Scientific Research Applications

4-[(N-n-Butylmethylamino)methyl]thiophenol: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic properties and potential use in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(N-n-Butylmethylamino)methyl]thiophenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(N-n-Butylmethylamino)methyl]thiophenol: can be compared to other thiophenol derivatives and similar compounds, such as:

  • Thiophenol: : The simplest thiophenol compound without additional substituents.

  • N-Butylmethylamine: : A related amine compound without the thiophenol group.

  • Other Thiophenol Derivatives: : Compounds with different substituents on the thiophenol ring.

This compound: is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[[butyl(methyl)amino]methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-3-4-9-13(2)10-11-5-7-12(14)8-6-11/h5-8,14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDSBLASMPIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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